1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(1H-INDAZOL-3-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of an indazole ring, an indole moiety, and a pyrrolidinecarboxamide group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(1H-INDAZOL-3-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indazole and indole rings, followed by the coupling of these rings with the pyrrolidinecarboxamide moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(1H-INDAZOL-3-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(1H-INDAZOL-3-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer and diabetes.
Mechanism of Action
The mechanism of action of 1-(1H-INDAZOL-3-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
1-(1H-INDAZOL-3-YL)-N-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-OXO-3-PYRROLIDINECARBOXAMIDE can be compared with other similar compounds, such as:
2-(5-Methoxy-1H-indol-3-yl)ethanamine: This compound shares the indole moiety but lacks the indazole and pyrrolidinecarboxamide groups, making it less complex and potentially less versatile.
5-((1H-indazol-3-yl)methylene)-2-thiooimidazolidin-4-one: This compound contains the indazole ring but differs in the presence of a thioimidazolidinone group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O3 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-31-16-6-7-19-18(11-16)14(12-25-19)8-9-24-23(30)15-10-21(29)28(13-15)22-17-4-2-3-5-20(17)26-27-22/h2-7,11-12,15,25H,8-10,13H2,1H3,(H,24,30)(H,26,27) |
InChI Key |
ILRXWZNJOMQWGK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3CC(=O)N(C3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
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